molecular formula C15H24N5O5P B12925167 2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine CAS No. 90012-88-7

2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine

Cat. No.: B12925167
CAS No.: 90012-88-7
M. Wt: 385.36 g/mol
InChI Key: UEXZRLXHQWFRLC-IJLUTSLNSA-N
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Description

Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate typically involves multiple steps:

    Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler organic molecules.

    Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions involving hydroxymethyl groups.

    Attachment of the Phosphonate Group: The phosphonate group is introduced through a phosphorylation reaction, often using diethyl phosphite as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phosphonates.

Scientific Research Applications

Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination.

Comparison with Similar Compounds

Similar Compounds

  • **Diethyl ((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphate
  • **Diethyl ((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphite

Uniqueness

Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate is unique due to its specific combination of a purine base, a tetrahydrofuran ring, and a phosphonate group. This unique structure allows it to interact with biological molecules in ways that similar compounds cannot, making it a valuable compound for research and development.

Properties

CAS No.

90012-88-7

Molecular Formula

C15H24N5O5P

Molecular Weight

385.36 g/mol

IUPAC Name

[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)oxolan-2-yl]methanol

InChI

InChI=1S/C15H24N5O5P/c1-3-23-26(22,24-4-2)7-10-5-12(25-11(10)6-21)20-9-19-13-14(16)17-8-18-15(13)20/h8-12,21H,3-7H2,1-2H3,(H2,16,17,18)/t10-,11-,12-/m1/s1

InChI Key

UEXZRLXHQWFRLC-IJLUTSLNSA-N

Isomeric SMILES

CCOP(=O)(C[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)OCC

Canonical SMILES

CCOP(=O)(CC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N)OCC

Origin of Product

United States

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